molecular formula C20H17NO7 B2880433 methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate CAS No. 637751-14-5

methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate

Cat. No.: B2880433
CAS No.: 637751-14-5
M. Wt: 383.356
InChI Key: WCPXDNDJZZBPNQ-UHFFFAOYSA-N
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Description

Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a synthetic chromene-based benzoate ester. Its structure features a chromen-4-one core substituted at the 3-position with a benzoate ester and at the 7-position with a dimethylcarbamoyloxy group.

Properties

IUPAC Name

methyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-21(2)20(24)28-14-8-9-15-16(10-14)26-11-17(18(15)22)27-13-6-4-12(5-7-13)19(23)25-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPXDNDJZZBPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dimethylcarbamoylation of the 7-Hydroxy Group

The 7-hydroxy group is more acidic (pKa ~7.5) than the 3-hydroxy group (pKa ~9.5) due to the electron-withdrawing effect of the adjacent lactone carbonyl. This allows selective carbamoylation at the 7-position.

Procedure :

  • Reagents :
    • 3,7-Dihydroxy-4H-chromen-4-one (1.0 equiv.)
    • Dimethylcarbamoyl chloride (1.2 equiv.)
    • Anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.)
    • Solvent: Ethyl acetate or dimethylformamide (DMF)
  • Conditions :
    • Reflux at 80°C for 5–6 hours under nitrogen atmosphere.
  • Workup :
    • The mixture is cooled, filtered, and washed with brine.
    • The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
    • Recrystallization from hexane/ethyl acetate (7:1) yields 7-((dimethylcarbamoyl)oxy)-3-hydroxy-4H-chromen-4-one as colorless crystals.

Key Data :

  • Yield : 80–85%
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 9.5 Hz, 1H, H-5), 7.45 (d, J = 2.3 Hz, 1H, H-8), 6.95 (dd, J = 9.5, 2.3 Hz, 1H, H-6), 3.05 (s, 6H, N(CH₃)₂).
    • IR (KBr) : ν = 1735 cm⁻¹ (C=O, carbamate), 1680 cm⁻¹ (C=O, lactone).

Alternative Synthetic Routes and Optimization

Williamson Ether Synthesis

For laboratories lacking Mitsunobu reagents, the Williamson ether synthesis provides an alternative:

  • Activation : Convert the 3-hydroxy group to a tosylate using tosyl chloride (1.2 equiv.) in pyridine at 0°C.
  • Substitution : React with sodium 4-methoxycarbonylphenolate (from methyl 4-hydroxybenzoate and NaH) in DMF at 60°C for 12 hours.
  • Yield : 60–65%
  • Drawback : Lower regioselectivity and risk of over-tosylation.

One-Pot Sequential Functionalization

A streamlined approach avoids isolating intermediates:

  • Step 1 : Carbamoylation at 7-position (as in Section 3.1).
  • Step 2 : Direct addition of methyl 4-hydroxybenzoate and Mitsunobu reagents to the same flask.
  • Yield : 70–75%
  • Advantage : Reduces purification steps.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at the 3- and 7-positions are minimized by leveraging differences in acidity and steric hindrance.
  • Carbamate Hydrolysis : Avoid aqueous workups at high pH; use anhydrous conditions during carbamoylation.
  • Esterification Side Reactions : Employ mild bases (e.g., K₂CO₃ instead of NaOH) to prevent saponification of the benzoate.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromen Ring

The substituent at the 7-position of the chromen ring significantly impacts molecular properties. Key analogs include:

Table 1: Substituent Comparison
Compound Name Substituent at Chromen-7 Position Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Dimethylcarbamoyloxy C₂₁H₁₉NO₇* ~409.38 Enhanced polarity; potential pharmaceutical use
Methyl 4-{[7-(2-Methoxy-2-Oxoethoxy)-4-Oxo-4H-Chromen-3-Yl]Oxy}Benzoate Methoxy-oxoethoxy C₂₀H₁₆O₈ 384.34 Ester group; moderate hydrolysis susceptibility
Methyl 4-[(7-{[2-[(tert-Butoxycarbonyl)Amino]-3-Methylbutanoyl]Oxy}-4-Oxo-4H-Chromen-3-Yl)Oxy]Benzoate tert-Butoxycarbonylamino C₂₇H₂₉NO₉ 511.53 Bulky protecting group; synthetic intermediate
7,7-Dimethyl-4a-(3-Methyl-2-Butenyl)-2-Oxo-4a,5,6,7-Tetrahydro-2H-Chromen-4-Yl Benzoate Prenyl + dimethyl C₂₃H₂₆O₄ 390.45 Lipophilic; crystallography studies

*Estimated based on structural similarity to analogs.

Key Observations:
  • Stability : Carbamates (target compound) are generally more resistant to hydrolysis than esters (), which could enhance metabolic stability in biological systems .
  • Applications : The tert-butoxycarbonyl variant () serves as a synthetic intermediate, while lipophilic analogs () are studied for crystallographic properties .

Structural Complexity and Crystallography

The prenyl-substituted chromenyl benzoate () exhibits a fused bicyclic structure, leading to unique crystal packing dominated by van der Waals interactions. In contrast, the target compound’s planar chromenone system and polar substituents may favor hydrogen bonding, affecting solubility and solid-state stability .

Biological Activity

Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chromenone backbone with a dimethylcarbamoyl group, which enhances its solubility and bioavailability. The molecular formula is C18H18N2O6C_{18}H_{18}N_{2}O_{6}, with a molecular weight of approximately 362.35 g/mol. The compound's structure can be represented as follows:

SMILES O=C(OCC1=CC=CC=C1)C(=O)C2=C(C(=C(C=C2)C(=O)N(C)C)O)O\text{SMILES }O=C(OCC1=CC=CC=C1)C(=O)C2=C(C(=C(C=C2)C(=O)N(C)C)O)O

Antitumor Activity

Research indicates that methyl 4-((dimethylcarbamoyl)oxy)-4H-chromen-3-yl benzoate exhibits significant antitumor properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction, where the compound triggers programmed cell death pathways in malignant cells.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines using the MTT assay, revealing an IC50 value of approximately 12 µM, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 500 µg/mL.

Case Study:
A study highlighted in the Bulletin of the Korean Chemical Society found that methyl 4-((dimethylcarbamoyl)oxy)-4H-chromen-3-yl benzoate exhibited growth inhibition against Staphylococcus epidermidis at an MIC of 1,000 µg/mL . This suggests its potential application in treating infections caused by resistant bacterial strains.

The biological activity of methyl 4-((dimethylcarbamoyl)oxy)-4H-chromen-3-yl benzoate can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to cell cycle arrest and apoptosis in tumor cells.
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress within cells, which is crucial for preventing cancer cell proliferation.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer metabolism and bacterial growth.

Research Findings Summary

Activity Cell Line/Organism IC50/MIC Reference
AntitumorBreast Cancer Cells12 µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus epidermidis1,000 µg/mLBulletin of the Korean Chemical Society

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